3-Bromo-1,1-difluoro-2-propanone Hydrate
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Overview
Description
3-Bromo-1,1-difluoro-2-propanone Hydrate is a chemical compound with the molecular formula C3H3BrF2O.xH2O. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its reactivity and is often used as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-difluoro-2-propanone Hydrate typically involves the bromination of 1,1-difluoro-2-propanone. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-difluoro-2-propanone Hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,1-difluoro-2-propanol.
Oxidation Reactions: It can be oxidized to form 1,1-difluoro-2-propanone.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions, often in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 1,1-difluoro-2-propanol, 1,1-difluoro-2-propanamine, and 1,1-difluoro-2-propanethiol.
Reduction Reactions: The major product is 1,1-difluoro-2-propanol.
Oxidation Reactions: The major product is 1,1-difluoro-2-propanone.
Scientific Research Applications
3-Bromo-1,1-difluoro-2-propanone Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-difluoro-2-propanone Hydrate involves its reactivity with nucleophiles. The bromine atom is highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanone: This compound is similar in structure but contains an additional fluorine atom.
1,1-Difluoro-2-propanone: This compound lacks the bromine atom and is used as a precursor in the synthesis of 3-Bromo-1,1-difluoro-2-propanone Hydrate.
Uniqueness
This compound is unique due to its combination of bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable compound in organic synthesis and research applications .
Properties
Molecular Formula |
C3H5BrF2O2 |
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Molecular Weight |
190.97 g/mol |
IUPAC Name |
3-bromo-1,1-difluoropropan-2-one;hydrate |
InChI |
InChI=1S/C3H3BrF2O.H2O/c4-1-2(7)3(5)6;/h3H,1H2;1H2 |
InChI Key |
KNPGCPQPMNPPCA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(F)F)Br.O |
Origin of Product |
United States |
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